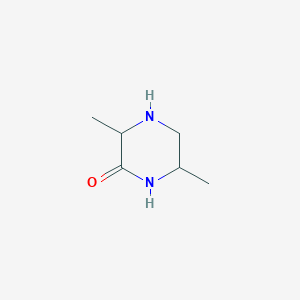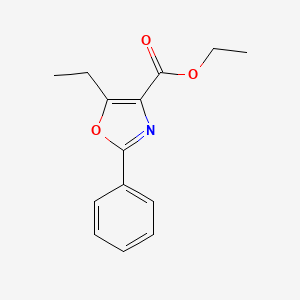![molecular formula C16H15O4- B13986837 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate CAS No. 105852-67-3](/img/structure/B13986837.png)
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is an organic compound that features a naphthalene ring attached to a propanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate typically involves the esterification of 3-oxopropanoic acid with 1-(naphthalen-1-yl)methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid.
Reduction: Formation of 3-ethoxy-2-[(naphthalen-1-yl)methyl]-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and ability to modulate oxidative stress.
Medicine: Explored for its potential therapeutic applications in treating ischemic brain injury.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase . Additionally, it can inhibit inflammatory mediators and reduce apoptotic cell death, thereby providing neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another naphthalene derivative with similar structural features.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and similar functional groups.
Uniqueness
3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for therapeutic applications.
Propiedades
Número CAS |
105852-67-3 |
|---|---|
Fórmula molecular |
C16H15O4- |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
3-ethoxy-2-(naphthalen-1-ylmethyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H16O4/c1-2-20-16(19)14(15(17)18)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10H2,1H3,(H,17,18)/p-1 |
Clave InChI |
GDSNRQPRJSQQOY-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


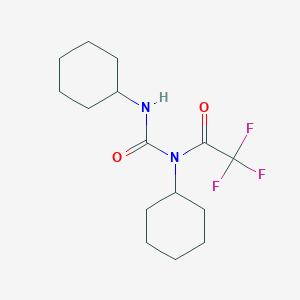
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
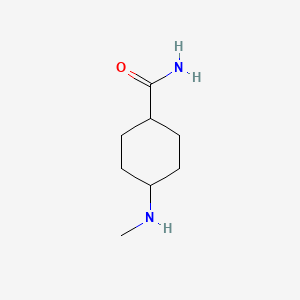


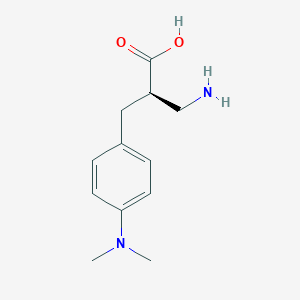
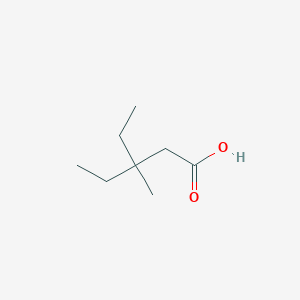
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
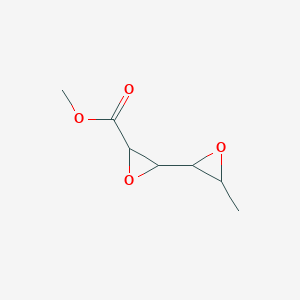
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

